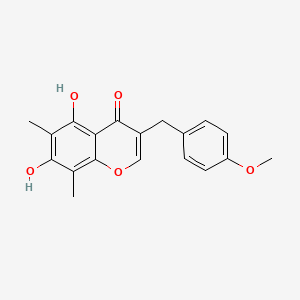
Methylophiopogonone B
Overview
Description
Methylophiopogonone B (MO-B) is a homoisoflavonoid present in Ophiopogon japonicus . It has been identified as an active component with antioxidative and anti-tumor properties . It can scavenge •OH and H2O2 in vitro to a certain extent .
Synthesis Analysis
This compound can be synthesized from phloroglucinol in 9 steps with an overall yield of 11.1% .Molecular Structure Analysis
The molecular formula of this compound is C19H18O5 . Its average mass is 326.343 Da and its monoisotopic mass is 326.115417 Da .Physical And Chemical Properties Analysis
This compound is a white powder . It is soluble in organic solvents such as methanol, ethanol, DMSO, etc .Scientific Research Applications
Cardiovascular and Neuroprotective Effects
Methylophiopogonone B (MO-B), a homoisoflavonoid from Ophiopogon japonicus, has been identified with antioxidative and anti-tumor properties. Research has explored its potential in cardiovascular health, particularly its protective effects against myocardial apoptosis in ischemia/reperfusion injury through the PI3K/Akt/eNOS signaling pathway (He et al., 2016). Additionally, MO-B has shown neuroprotective effects in cerebral ischemia/reperfusion injury by attenuating blood-brain barrier disruption and suppressing MMP-9 expression, which could be significant for stroke treatment (Lin et al., 2015).
Antioxidant and Anti-Inflammatory Activities
MO-B has demonstrated potent antioxidant properties, particularly in protecting human umbilical vein endothelial cells from H2O2-induced apoptosis, suggesting a role in cardiovascular health (Wang et al., 2019). It also exhibits anti-inflammatory activities, as shown in studies on Ophiopogonis Radix, where MO-B significantly downregulated inflammatory markers in senescent cells (Kitahiro et al., 2018).
Mechanism of Action
Methylophiopogonone B exerts protective effects on human umbilical vein endothelial cells (HUVECs) against H2O2-induced injury in vitro . It inhibits the production of Malondialdehyde (MDA) and reactive oxygen species (ROS), but enhances superoxide dismutase (SOD) activity . Furthermore, it can alleviate H2O2-induced apoptosis in HUVECs . The effects of MO-B may be modulated by the NADPH pathway .
Safety and Hazards
When handling Methylophiopogonone B, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,9,20-21H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTFXZVBLOLETI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC=C(C=C3)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol](/img/structure/B1260273.png)
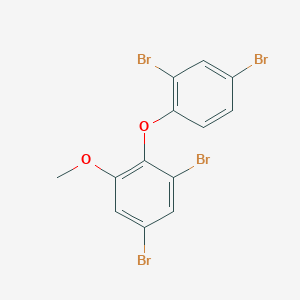
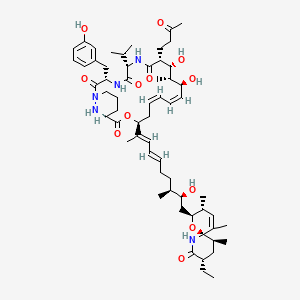
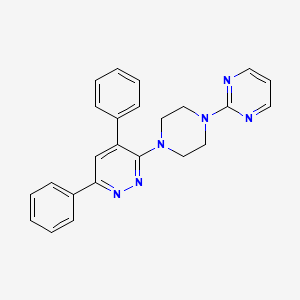
![sodium;7-chloro-2-(4-methoxy-2-methylphenyl)-1,10-dioxo-5H-pyridazino[4,5-b]quinolin-4-olate](/img/structure/B1260277.png)
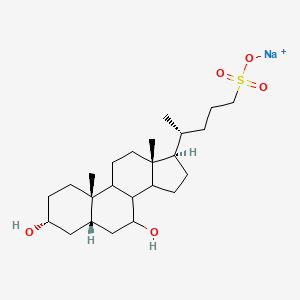
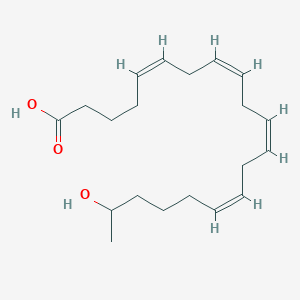
![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidenehept-6-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260284.png)
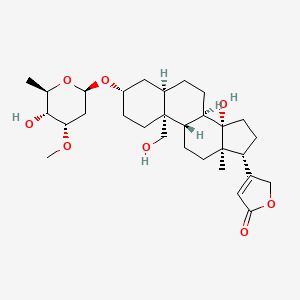
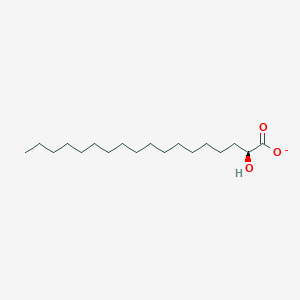
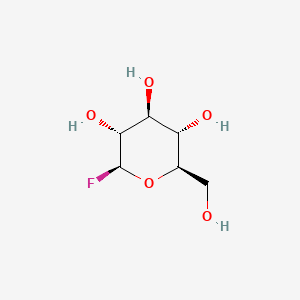
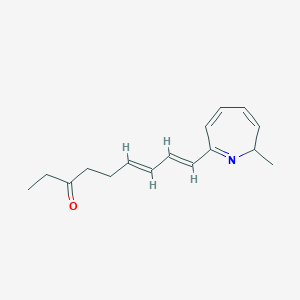
![(1R,3aS,4S,5R,7aR)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-5-ol](/img/structure/B1260294.png)
![Pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1260295.png)